3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate

Description

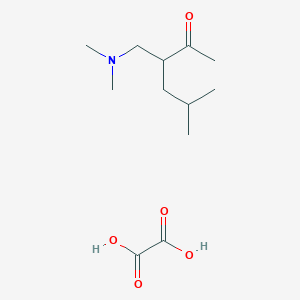

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate (CAS 2102090-17-3) is an oxalate salt of the tertiary amine ketone intermediate used in synthesizing tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor for hyperkinetic movement disorders . Its molecular formula is C10H21NO·C2H2O4 (MW: 261.3147 g/mol), featuring a ketone group at position 2, a dimethylaminomethyl substituent at position 3, and a branched methyl group at position 5 . The oxalate counterion enhances solubility and crystallinity, making it favorable for pharmaceutical processing .

Properties

CAS No. |

2102090-17-3 |

|---|---|

Molecular Formula |

C12H23NO5 |

Molecular Weight |

261.31 g/mol |

IUPAC Name |

3-[(dimethylamino)methyl]-5-methylhexan-2-one;oxalic acid |

InChI |

InChI=1S/C10H21NO.C2H2O4/c1-8(2)6-10(9(3)12)7-11(4)5;3-1(4)2(5)6/h8,10H,6-7H2,1-5H3;(H,3,4)(H,5,6) |

InChI Key |

YGKBBKCXXBMFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CN(C)C)C(=O)C.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate typically involves the reaction of 3-((Dimethylamino)methyl)-5-methylhexan-2-one with oxalic acid. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may participate in redox reactions, influencing cellular processes. The oxalate group can chelate metal ions, affecting their bioavailability and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrabenazine Intermediates and Derivatives

(a) 3-((Dimethylamino)methyl)-5-methylhexan-2-one (Free Base; CAS 91342-74-4)

- Structure : Lacks the oxalate counterion, existing as a free base.

- Properties : Lower molecular weight (185.3 g/mol) and higher lipophilicity compared to the oxalate salt. Used as a precursor in tetrabenazine synthesis .

- Synthesis: Produced via Mannich reaction of 5-methylhexan-2-one with dimethylamine hydrochloride and paraformaldehyde in methanol .

(b) Deutetrabenazine (SD-809)

Functional Group Analogues

(a) 1-Dimethylamino-2-methylpentan-3-one (QA-8668; CAS 51690-03-0)

- Structure : Shorter carbon chain (pentan-3-one vs. hexan-2-one) and altered substituent positions.

- Impact : Reduced steric hindrance may increase reactivity in nucleophilic additions .

(b) (3S)-3-Amino-1-hydroxy-5-methylhexan-2-one

Salt Forms and Counterion Effects

(a) N-Phenethylpiperidine Oxalate (AC 927)

- Comparison : Both are oxalate salts, but AC 927’s piperidine ring vs. the ketone in the target compound leads to differences in bioavailability and receptor binding .

(b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

Physicochemical and Pharmacological Data

Biological Activity

3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate, also known as DMHA oxalate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H21NO·C2H2O4

- Molecular Weight : 261.3147 g/mol

- CAS Number : 91342-74-4

The compound features a dimethylamino group, which is significant for its biological activity. The oxalate salt form enhances its solubility and bioavailability.

Research indicates that this compound exhibits various biological activities:

- Phospholipase A2 Inhibition : It has been reported as a potent inhibitor of phospholipase A2 with an IC50 value of approximately 70 nM. This inhibition can lead to reduced inflammatory responses and bronchospasm relief in animal models .

- HSP90 Inhibition : The compound also acts as an inhibitor of Heat Shock Protein 90 (HSP90), which plays a crucial role in protein folding and stabilization, impacting cancer cell survival and proliferation .

- Cytotoxic Effects : In vitro studies have shown that the compound possesses cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies and Research Findings

A summary of notable studies on the biological activity of DMHA oxalate includes:

Safety and Toxicology

Safety profiles are critical when considering new compounds for therapeutic use. Preliminary data indicate that DMHA oxalate has a favorable safety margin; however, comprehensive toxicological studies are necessary to fully assess its safety profile in humans.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 3-((Dimethylamino)methyl)-5-methylhexan-2-one oxalate, and how can its purity be validated?

- Synthesis : The base compound (3-((Dimethylamino)methyl)-5-methylhexan-2-one) can be synthesized via reductive amination of 5-methylhexan-2-one with dimethylamine, followed by oxalate salt formation using oxalic acid in a polar solvent like ethanol. Reaction conditions (temperature, pH) must be optimized to avoid side products such as over-alkylation or decomposition .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol).

- Characterization : Validate purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR. For example, the dimethylamino group’s protons typically appear as a singlet at δ ~2.2–2.5 ppm in CDCl₃ .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Solubility : Perform shake-flask experiments in solvents (e.g., water, DMSO, ethanol) at 25°C. Measure saturation concentrations via gravimetric analysis or UV-Vis spectroscopy .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Oxalate salts are prone to hydrolysis at extreme pH; use buffered solutions (pH 4–7) for long-term storage .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of 3-((Dimethylamino)methyl)-5-methylhexan-2-one during reductive amination?

- Kinetic Studies : Use in situ FTIR or NMR to track intermediates (e.g., imine formation). The reaction rate is influenced by solvent polarity and catalyst choice (e.g., NaBH₃CN vs. Pd/C) .

- Isotopic Labeling : Introduce deuterated dimethylamine to confirm proton transfer pathways. Computational modeling (DFT) can predict transition states and activation energies .

Q. How should researchers address contradictory bioactivity data reported for this compound in enzymatic assays?

- Assay Validation : Verify enzyme inhibition results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays). Check for interference from oxalate ions, which may chelate metal cofactors in enzymes .

- Purity Verification : Confirm compound integrity via LC-MS to rule out degradation products (e.g., free base or oxalic acid byproducts) .

Q. What are the degradation pathways of this compound under oxidative or photolytic conditions?

- Oxidative Stress Testing : Expose to H₂O₂ or UV light (254 nm) and analyze degradation products via LC-QTOF-MS. Common pathways include N-demethylation or ketone oxidation to carboxylic acids .

- Metabolite Identification : Incubate with liver microsomes (e.g., human CYP450 enzymes) to simulate metabolic breakdown. Major metabolites may include hydroxylated derivatives .

Q. How can computational methods predict interactions between this compound and biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding to acetylcholinesterase or serotonin receptors. Focus on electrostatic interactions between the dimethylamino group and catalytic residues .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Compare binding free energies (MM-PBSA) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how can this be resolved?

- Crystallinity Differences : Polymorphism or hydrate formation can alter melting points. Characterize crystal forms via XRPD and DSC. Ensure consistent drying protocols (e.g., vacuum desiccation) .

- Impurity Effects : Trace solvents (e.g., residual ethanol) may depress melting points. Use Karl Fischer titration to confirm solvent content (<0.1% w/w) .

Q. How should researchers reconcile discrepancies in reported solubility data?

- Methodological Variability : Standardize shake-flask vs. potentiometric methods. For ionizable compounds, measure pH-solubility profiles (e.g., pH 2–12) to identify zwitterionic forms .

Methodological Resources

- Synthetic Protocols : Refer to patent EP 4 374 877 A2 for analogous reductive amination techniques .

- Analytical Standards : Cross-validate HPLC methods with pharmacopeial guidelines (e.g., USP) for oxalate salts .

- Safety Protocols : Follow EN 374 standards for chemical-resistant gloves and respiratory protection during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.